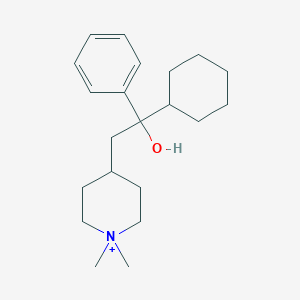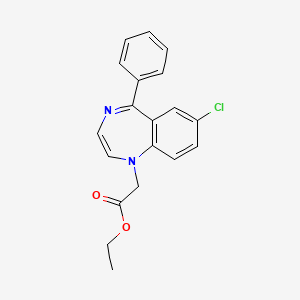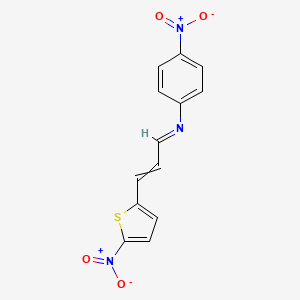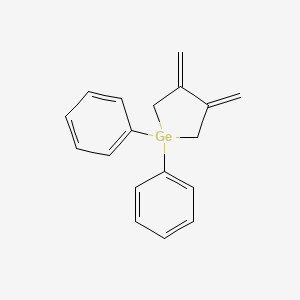![molecular formula C19H18O4 B15162162 [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone) CAS No. 167282-09-9](/img/structure/B15162162.png)
[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone) is a chiral compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a dioxolane ring and two phenylmethanone groups. Its chiral centers make it a valuable building block in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone) typically involves the use of chiral starting materials. One common method is the reaction of (R,R)-tartaric acid derivatives with acetone and benzaldehyde under acidic conditions to form the dioxolane ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of brominated or nitrated benzophenone derivatives.
Scientific Research Applications
[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone) has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis and synthesis.
Biology: Investigated for its potential as a chiral auxiliary in the synthesis of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone) involves its ability to act as a chiral catalyst or ligand. The compound’s chiral centers interact with substrates in a stereoselective manner, facilitating enantioselective reactions. The dioxolane ring provides a rigid framework that enhances the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol]
- [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylate]
- [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diphenylmethanol]
Uniqueness
[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone) stands out due to its unique combination of a dioxolane ring and two phenylmethanone groups. This structure imparts distinct stereochemical properties and reactivity, making it a valuable compound in asymmetric synthesis and catalysis .
Properties
CAS No. |
167282-09-9 |
|---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
[(4R,5R)-5-benzoyl-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanone |
InChI |
InChI=1S/C19H18O4/c1-19(2)22-17(15(20)13-9-5-3-6-10-13)18(23-19)16(21)14-11-7-4-8-12-14/h3-12,17-18H,1-2H3/t17-,18-/m0/s1 |
InChI Key |
LRZANNJRQRZIAA-ROUUACIJSA-N |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1(OC(C(O1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


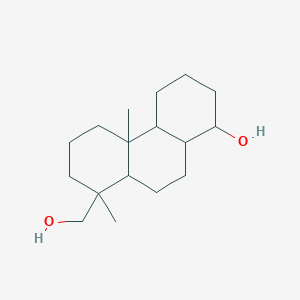
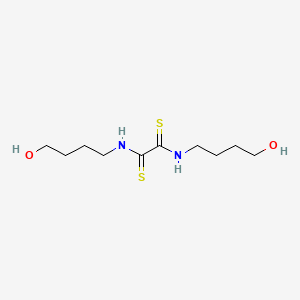
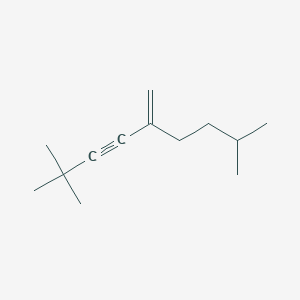
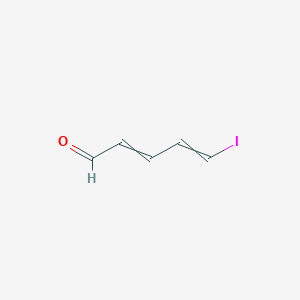
![8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B15162110.png)

![[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid](/img/structure/B15162114.png)

![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)
![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
